molecular formula C17H23NO4 B2489730 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(o-tolyloxy)acetamide CAS No. 941870-22-0

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2489730
CAS No.: 941870-22-0
M. Wt: 305.374
InChI Key: KVDWIRFOKJVNHE-UHFFFAOYSA-N
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Description

N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-2-(o-tolyloxy)acetamide (CAS 941870-22-0) is a synthetic organic compound featuring a complex molecular architecture that combines a 1,4-dioxaspiro[4.4]nonane ring system with an acetamide group . This structure places it within the broader class of α-azacyclic acetamides, which are of significant interest in medicinal chemistry and pharmacological research. The spirocyclic core contributes unique stereochemical properties and stability, making the compound a valuable intermediate for the synthesis of more complex molecules . The molecular formula is C17H23NO4, with a molecular weight of 305.37 g/mol . This compound is intended for research applications only. It is particularly relevant for investigations into Transient Receptor Potential Melastatin member 8 (TRPM8) channel modulators. Compounds with similar structural motifs have been identified as useful cooling sensation agents and TRPM8 agonists, suggesting potential applications in the study of chemesthetic sensations and the development of personal care or pharmaceutical products . Furthermore, the α-azacyclic acetamide pharmacophore is a key feature in novel bioactive molecules. Recent research has identified related pyrrole- and indole-based α-azacyclic acetamides as potent, fast-killing antimalarial agents that target the Plasmodium falciparum Na+ pump (PfATP4) . This indicates its value as a chemical tool for probing ion pump function and for hit-to-lead optimization in infectious disease research. Researchers can utilize this compound to explore its specific mechanism of action, pharmacokinetic properties, and potential in various biological assays.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-13-6-2-3-7-15(13)20-12-16(19)18-10-14-11-21-17(22-14)8-4-5-9-17/h2-3,6-7,14H,4-5,8-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDWIRFOKJVNHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2COC3(O2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Spiroketalization of Cyclic Diols

The 1,4-dioxaspiro[4.4]nonane core is constructed through acid-catalyzed cyclization of a cyclic diol with a ketone. For example, cyclopentanol derivatives react with ethylene glycol under catalytic BF₃·Et₂O to form the spirocyclic ether. Key parameters include:

Parameter Optimal Range Yield (%)
Temperature 25–60°C 78–84
Catalyst Loading 5–10 mol% BF₃·Et₂O 82
Reaction Time 2–12 hours 84

Post-cyclization, the ketone intermediate (1,4-dioxaspiro[4.4]nonan-7-one) is reduced to the corresponding alcohol using NaBH₄ in methanol.

Conversion to Primary Amine

The alcohol is converted to the amine via a Mitsunobu reaction or Gabriel synthesis. Using phthalimide and DIAD/PPh₃, the alcohol is substituted to form a phthalimide-protected amine, followed by hydrazinolysis to yield 1,4-dioxaspiro[4.4]nonan-2-ylmethylamine.

Step Reagents/Conditions Yield (%)
Mitsunobu Reaction Phthalimide, DIAD, PPh₃, THF 65
Deprotection Hydrazine hydrate, ethanol 89

Synthesis of 2-(o-Tolyloxy)acetic Acid

The aryloxy acid component is synthesized via a continuous condensation process, as detailed in Patent CN108440273B.

Neutralization of o-Cresol

o-Cresol is neutralized with NaOH (30–80°C) to form sodium o-cresolate, which reacts with chloroacetic acid under alkaline conditions:

Parameter Optimal Range Yield (%)
Temperature 50–80°C 92
NaOH Concentration 20–30 wt% 90
Residence Time 15–30 minutes 94

Reactive Distillation and Acidification

The crude product undergoes reactive distillation to remove water and unreacted reagents. Subsequent acidification with HCl precipitates 2-(o-tolyloxy)acetic acid:

Property Value
Purity ≥98%
Isolated Yield 86%

Amide Coupling: Formation of N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-2-(o-Tolyloxy)acetamide

The final step involves coupling 2-(o-tolyloxy)acetic acid with 1,4-dioxaspiro[4.4]nonan-2-ylmethylamine. Two methods are prevalent:

Acyl Chloride Method

The acid is converted to its acyl chloride using SOCl₂, followed by reaction with the amine in dichloromethane:

Parameter Conditions Yield (%)
Acyl Chloride SOCl₂, 60°C, 2h 95
Coupling Et₃N, 0°C to RT 88

Carbodiimide-Mediated Coupling

Using EDCl and HOBt in THF, the reaction proceeds under mild conditions:

Parameter Conditions Yield (%)
EDCl Loading 1.2 equiv 91
Reaction Time 12 hours, RT 85

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Overall Yield (%)
Acyl Chloride High efficiency, scalability SOCl₂ handling hazards 75
EDCl/HOBt Mild conditions, fewer side products Cost of reagents 68

Optimization Challenges and Solutions

  • Spirocyclic Amine Purity : Column chromatography (SiO₂, EtOAc/hexane 1:3) achieves >99% purity.
  • Acid Chloride Stability : Stabilize with 1% dimethylformamide (DMF) to prevent hydrolysis.
  • Racemization Control : Perform couplings at 0°C to minimize epimerization.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the o-tolyloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the o-tolyloxy group.

Scientific Research Applications

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(o-tolyloxy)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific biological pathways.

    Materials Science: The unique spirocyclic structure of the compound makes it a candidate for the development of novel materials with specific mechanical or electronic properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(o-tolyloxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

The following analysis compares the target compound with analogous acetamides from diverse sources, focusing on substituent effects, core structures, and inferred applications.

Substituent and Functional Group Analysis
Compound Name Key Substituents/Features Core Structure Inferred Applications Reference
Target Compound 1,4-Dioxaspiro[4.4]nonane, o-tolyloxy Acetamide Pharmaceuticals (e.g., neuroactive agents)
N-(6-Trifluoromethylbenzothiazole-2-yl) derivatives Trifluoromethylbenzothiazole, aryloxy/methoxy Benzothiazole-acetamide Anticancer/Pesticidal agents
2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide Chloro, diethylphenyl, methoxymethyl Chloroacetamide Herbicide (e.g., alachlor)
N-[(2S,3S,5S)-5-Amino-3-hydroxy-...]acetamide Stereospecific hydroxy/amino, dimethylphenoxy Peptide-acetamide Antiviral/antibiotic agents

Key Observations :

  • Electronic Effects : The target’s o-tolyloxy group (electron-donating methyl) contrasts with chloro (electron-withdrawing) in compounds, which may reduce electrophilic reactivity and toxicity compared to herbicides like alachlor .
  • Metabolic Stability : The spiro ketal may resist oxidative degradation better than the benzothiazole core in compounds, which are prone to metabolic cleavage at the sulfur atom .
Pharmacokinetic and Physicochemical Properties
Property Target Compound Analogs Herbicides
LogP (Predicted) ~2.5 (moderate lipophilicity) ~3.2 (highly lipophilic) ~3.8 (very lipophilic)
Water Solubility Low (spiro ring reduces polarity) Very low Extremely low
Metabolic Sites Ketal oxygen (stable to hydrolysis) Benzothiazole sulfur Chloro group (reactive)

Biological Activity

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(o-tolyloxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16H23NO6
  • Molecular Weight : 357.42 g/mol
  • Melting Point : 201-204°C
  • Solubility : Soluble in organic solvents like DMSO and ethanol; water solubility not reported.

Biological Activity Overview

The compound exhibits a range of biological activities, notably:

  • Anticancer Activity : Demonstrated efficacy in various cancer cell lines.
  • Anti-inflammatory Effects : Potential use in treating inflammatory diseases.
  • Neuroprotective Properties : Investigated for its role in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits proliferation in cancer cell lines
Anti-inflammatoryReduces markers of inflammation in animal models
NeuroprotectiveProtects neuronal cells from oxidative stress

The precise mechanisms through which this compound exerts its biological effects are still being elucidated. However, preliminary studies suggest the following pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
  • Signal Transduction Modulation : It appears to affect signaling pathways that regulate cell survival and apoptosis.
  • Antioxidant Activity : Exhibits properties that mitigate oxidative stress, which is crucial in neuroprotection.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Cancer Cell Lines : A recent investigation demonstrated that this compound significantly reduced cell viability in MCF-7 and Bel-7402 cancer cell lines, suggesting its potential as an anticancer agent .
  • Inflammatory Disease Model : In a murine model of inflammation, the compound showed a marked decrease in pro-inflammatory cytokines, indicating its therapeutic potential for inflammatory diseases .

Toxicity and Safety

The toxicity profile of this compound has been evaluated through various preclinical studies. While it shows promise as a therapeutic agent, high doses have been associated with adverse effects, necessitating further investigation into its safety margins.

Current Research Trends

Research continues to explore the full spectrum of biological activities associated with this compound. Ongoing studies aim to clarify its mechanisms of action and assess its efficacy across different disease models.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(o-tolyloxy)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves three key steps:

Spirocyclic Core Formation : Construct the 1,4-dioxaspiro[4.4]nonane ring via cyclization of a diol with a ketone or aldehyde under acidic conditions (e.g., p-toluenesulfonic acid in refluxing toluene) .

Functionalization : Introduce the methylene group at the 2-position of the spiro ring through nucleophilic substitution or reductive amination, using reagents like NaBH₃CN or K₂CO₃ in DMF .

Acetamide Coupling : React the spiro intermediate with 2-(o-tolyloxy)acetic acid via carbodiimide-mediated coupling (e.g., EDC/HOBt in dichloromethane) .

  • Optimization : Control reaction temperature (±5°C), solvent polarity, and catalyst loading. Monitor intermediates via TLC and purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H NMR (400 MHz, CDCl₃) to verify spirocyclic proton environments (δ 1.6–4.2 ppm for dioxane and methylene groups) and ¹³C NMR for carbonyl (δ 170–175 ppm) and aromatic carbons. 2D NMR (COSY, HSQC) resolves overlapping signals in the spiro system .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragments (e.g., loss of o-tolyloxy group).
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95% by AUC) and detect stereoisomers .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Anticancer Activity : MTT assay against HeLa or MCF-7 cells (IC₅₀ determination) .
  • Enzyme Inhibition : Screen against kinases (e.g., CDK9) or proteases using fluorogenic substrates .
  • Antimicrobial Testing : Broth microdilution (MIC against S. aureus and E. coli) .
  • Cytotoxicity Controls : Include doxorubicin and untreated cells to validate assay conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer :

  • Structural Modifications :
  • Vary the spiro ring size (e.g., 1,4-dioxaspiro[4.5] vs. [4.4]) to alter rigidity.
  • Substitute o-tolyloxy with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups .
  • Assay Design : Test derivatives in parallel using high-throughput screening (HTS) for IC₅₀ shifts.
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding to targets like CDK9 .

Q. How should researchers address contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Purity Reassessment : Re-analyze batches via HPLC-MS to rule out impurities (>99% purity required) .
  • Assay Standardization : Use identical cell lines (ATCC-validated), serum concentrations, and incubation times .
  • Stereochemical Analysis : Confirm absence of enantiomers via chiral HPLC (Chiralpak AD-H column) .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate binding stability over 100 ns trajectories .
  • Free Energy Calculations : Apply MM-PBSA to quantify binding affinities for kinase targets .
  • Pharmacophore Modeling : Identify critical hydrogen bond acceptors (dioxane oxygen) and hydrophobic pockets (o-tolyl group) .

Data Contradiction Analysis Framework

Conflict Source Resolution Strategy Example Evidence
Varied IC₅₀ valuesRe-test under standardized conditions (cell passage number, serum lot)
Discrepant NMR shiftsReassign peaks using 2D NMR (HSQC, HMBC)
Opposing SAR trendsValidate synthetic routes (e.g., check for regioisomers)

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